(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1215524-83-6
VCID: VC2654588
InChI: InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
SMILES: C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol

CAS No.: 1215524-83-6

Cat. No.: VC2654588

Molecular Formula: C12H9F3N2O2

Molecular Weight: 270.21 g/mol

* For research use only. Not for human or veterinary use.

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol - 1215524-83-6

Specification

CAS No. 1215524-83-6
Molecular Formula C12H9F3N2O2
Molecular Weight 270.21 g/mol
IUPAC Name [3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol
Standard InChI InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
Standard InChI Key IZYRGYPBOPGZDW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO
Canonical SMILES C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO

Introduction

Chemical Structure and Properties

Molecular Identifiers and Physical Properties

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is a synthetic organic compound with several important chemical identifiers that facilitate its classification and recognition in chemical databases and literature.

Table 1: Chemical Identifiers and Physical Properties

ParameterValue
CAS Number1215524-83-6
Molecular FormulaC₁₂H₉F₃N₂O₂
Molecular Weight270.21 g/mol
IUPAC Name[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol
Standard InChIInChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
Canonical SMILESC1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO
PubChem Compound ID51063944

The compound features a pyrimidine ring with a trifluoromethyl substituent at the 4-position, which is connected to a 3-substituted phenyl ring through an ether oxygen at the 2-position of the pyrimidine. The phenyl ring bears a hydroxymethyl (CH₂OH) group at position 3, giving the compound its distinctive structural identity.

Structural Features and Significance

The molecular structure of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol incorporates several key functional groups that contribute to its chemical behavior and potential biological activity. The trifluoromethyl group (CF₃) is particularly noteworthy as it can significantly enhance pharmacokinetic properties of compounds, including metabolic stability and bioavailability. This group typically increases lipophilicity while also providing protection against metabolic degradation.

The presence of the pyrimidine heterocycle is significant as pyrimidine derivatives play important roles in biological systems, particularly in nucleic acid synthesis. They are also known to function as inhibitors of various enzymes in biochemical pathways. The ether linkage between the pyrimidine and phenyl rings provides conformational flexibility while maintaining a specific spatial arrangement between these two aromatic systems.

The hydroxymethyl group on the phenyl ring introduces a polar functional group that can participate in hydrogen bonding, potentially enhancing water solubility and providing a site for further chemical modifications or conjugations. This combination of structural elements creates a molecule with balanced lipophilic and hydrophilic properties.

Biological and Chemical Applications

Structure-Activity Relationships

Research on related trifluoromethyl pyrimidine derivatives indicates that the position of the trifluoromethyl group on the pyrimidine ring, as well as the substitution pattern on the phenyl ring, can significantly influence biological activity. For example, similar compounds with an amide moiety have demonstrated promising antifungal and insecticidal activities, though often at levels lower than standard commercial agents .

Table 2: Comparison of Structural Analogs

CompoundCAS NumberStructural DifferenceNotable Features
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol1215524-83-6Reference compoundCF₃ at 4-position of pyrimidine; OH at meta position of phenyl
(3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)methanol1216765-85-3CF₃ at 2-position, ether at 4-positionDifferent regioisomer with altered electronic properties
(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol1216548-30-9OH at para instead of meta positionAltered hydrogen bonding capability and spatial arrangement
(4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol1086376-61-5Pyridine ring instead of pyrimidineDifferent heterocycle with altered electronic properties

Physical and Chemical Properties

Stability and Reactivity

The compound (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol contains several functional groups that determine its chemical reactivity. The trifluoromethyl group is generally stable under most conditions but contributes electron-withdrawing effects to the pyrimidine ring, affecting its reactivity in electrophilic and nucleophilic reactions. The ether linkage provides stability under neutral conditions but may be susceptible to cleavage under strongly acidic or basic conditions.

The primary alcohol group (hydroxymethyl) can participate in typical alcohol reactions including oxidation, esterification, and etherification, making it a potential site for further chemical modifications. This functional group can also engage in hydrogen bonding, influencing solubility and crystal packing.

Spectroscopic Characteristics

While specific spectroscopic data for (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is limited in the available literature, general spectroscopic features can be inferred from structurally similar compounds. For related trifluoromethyl pyrimidine derivatives, characteristic signals in ¹H NMR typically include the pyrimidine protons appearing as singlets in the aromatic region (approximately 7-9 ppm), aromatic protons of the phenyl ring showing coupling patterns in the 6.5-8 ppm range, and the methylene protons of the hydroxymethyl group appearing as a distinct signal around 4.5-5 ppm .

In ¹³C NMR spectra, the trifluoromethyl carbon typically appears as a quartet due to C-F coupling, with characteristic chemical shifts around 120-125 ppm. The carbon directly attached to the CF₃ group also shows splitting due to coupling with fluorine atoms .

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